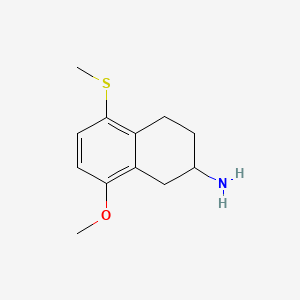








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:17][CH3:18])=[C:7]2[C:12]=1[CH2:11][CH:10]([NH:13]C(=O)C)[CH2:9][CH2:8]2.N1C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:17][CH3:18])=[C:7]2[C:12]=1[CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2
|


|
Name
|
N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide
|
|
Quantity
|
3.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C2CCC(CC12)NC(C)=O)SC
|
|
Name
|
|
|
Quantity
|
6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.474 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed under reduced pressure, 200 ml
|
|
Type
|
ADDITION
|
|
Details
|
of methanol was added
|
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
of 1:1 tetrahydrofuran-H2O was added
|
|
Type
|
CUSTOM
|
|
Details
|
After 30 minutes the tetrahydrofuran was removed
|
|
Duration
|
30 min
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three portions of methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C2CCC(CC12)N)SC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |